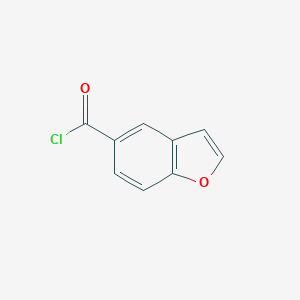

1-Benzofuran-5-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLITELPDNDMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379939 | |

| Record name | 1-benzofuran-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56540-70-6 | |

| Record name | 1-benzofuran-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-Benzofuran-5-carbonyl chloride chemical properties and reactivity

An In-Depth Technical Guide to 1-Benzofuran-5-carbonyl chloride: Properties, Reactivity, and Applications

This guide provides an in-depth analysis of 1-Benzofuran-5-carbonyl chloride, a key heterocyclic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comprehensive understanding of the molecule's behavior, its synthetic utility, and the critical safety protocols required for its handling. We will explore the causality behind its reactivity, providing a framework for its effective application in complex organic synthesis.

Core Molecular Profile

1-Benzofuran-5-carbonyl chloride is a derivative of benzofuran, a heterocyclic compound composed of a fused benzene and furan ring.[1] The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] The presence of the highly reactive acyl chloride group at the 5-position makes this molecule an exceptionally valuable building block for introducing the benzofuran moiety into larger, more complex structures.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅ClO₂ | |

| Molecular Weight | 180.59 g/mol | |

| CAS Number | 56540-70-6 | [6] |

| Appearance | Solid | |

| InChI Key | HVLITELPDNDMFO-UHFFFAOYSA-N | |

| SMILES | ClC(=O)c1ccc2occc2c1 |

Chemical Stability and Handling

The defining characteristic of 1-Benzofuran-5-carbonyl chloride's stability is its sensitivity to moisture.[7] This reactivity is a direct consequence of the acyl chloride functional group.

Incompatible Materials:

-

Water/Moisture: Reacts vigorously to produce 1-benzofuran-5-carboxylic acid and corrosive hydrogen chloride gas.[7][8] This hydrolysis undermines synthetic procedures and creates a hazardous environment.

-

Strong Oxidizing Agents: As with many organic compounds, contact with strong oxidizers can lead to vigorous, exothermic reactions.[7]

-

Alcohols and Amines: These nucleophiles will readily react, as discussed in the reactivity section. While desired for synthesis, unintentional contact must be avoided during storage.

Storage Protocol: To maintain its chemical integrity and ensure safety, 1-Benzofuran-5-carbonyl chloride must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[7] The storage area should be cool, dry, and well-ventilated, designated as a corrosives area.[7]

Hazardous Decomposition: Under thermal decomposition, the compound can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[7]

The Chemistry of the Acyl Chloride: A Hub of Reactivity

The synthetic utility of 1-Benzofuran-5-carbonyl chloride is overwhelmingly dictated by the electrophilicity of the carbonyl carbon. The strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms create a significant partial positive charge on this carbon, making it a prime target for nucleophilic attack.

The canonical reaction is Nucleophilic Acyl Substitution . This process occurs via a two-step mechanism:

-

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

Caption: General mechanism for Nucleophilic Acyl Substitution.

Key Transformations

-

Amide Formation: Reaction with primary or secondary amines readily yields the corresponding N-substituted 1-benzofuran-5-carboxamides.[2][9] This reaction is fundamental in drug discovery for creating libraries of compounds for biological screening. A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the HCl produced, preventing the protonation and deactivation of the amine nucleophile.

-

Ester Formation: In the presence of an alcohol, the corresponding ester is formed.[2][9] Similar to amide synthesis, a base is typically added to neutralize the HCl byproduct, driving the reaction to completion.

-

Hydrolysis: As previously noted, the reaction with water rapidly forms 1-benzofuran-5-carboxylic acid. This reaction, while often undesirable, can be used intentionally if the carboxylic acid is the target molecule.

-

Friedel-Crafts Acylation: The acyl chloride can act as an electrophile in Friedel-Crafts reactions to acylate other aromatic rings, forming a new carbon-carbon bond and creating complex bi-aryl ketone structures. The benzofuran ring itself can also undergo Friedel-Crafts reactions, though the reactivity is influenced by the existing substituents.[10]

Synthesis Pathway

1-Benzofuran-5-carbonyl chloride is most commonly synthesized from its corresponding carboxylic acid, 1-benzofuran-5-carboxylic acid. This is a standard transformation in organic chemistry.

Caption: Synthesis workflow for 1-Benzofuran-5-carbonyl chloride.

The choice between thionyl chloride and oxalyl chloride often depends on the scale and sensitivity of the starting material. Oxalyl chloride reactions can often be run under milder conditions, and the byproducts (CO₂, CO, HCl) are all gases, which simplifies purification. Thionyl chloride is less expensive, but the byproduct (SO₂) may require scrubbing.[2]

Applications in Drug Discovery and Materials Science

The true value of 1-Benzofuran-5-carbonyl chloride lies in its role as a versatile synthetic intermediate.

-

Medicinal Chemistry: The benzofuran nucleus is a cornerstone of many pharmacologically active agents.[1][4] This acyl chloride provides a direct and efficient handle to append this valuable scaffold to other molecules. By reacting it with various amines and alcohols, medicinal chemists can rapidly generate large libraries of novel amide and ester derivatives.[9] These libraries are then screened for biological activity against various targets, such as enzymes or receptors, in the search for new therapeutic leads.[11][12]

-

Organic Synthesis: Beyond pharmaceuticals, it serves as a building block for more complex heterocyclic systems and functional materials.[9] Its ability to readily form stable amide and ester linkages makes it a reliable component in multi-step synthetic campaigns.

Safety and Handling: A Self-Validating Protocol

Given its corrosive nature and reactivity, strict adherence to safety protocols is non-negotiable. Trustworthiness in experimental results begins with a safe and controlled laboratory environment.

Hazard Summary:

| Hazard Class | Statement | H-Code |

|---|---|---|

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | H314 |

| Eye Damage/Irritation | Causes serious eye damage | H318 |

Precautionary Measures:

| Precaution Type | Statement | P-Code |

|---|---|---|

| Prevention | Wear protective gloves/clothing/eye protection/face protection. | P280 |

| Response (Swallowed) | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | P301 + P330 + P331 |

| Response (Skin) | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | P303 + P361 + P353 |

| Response (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305 + P351 + P338 |

| Response (General) | Immediately call a POISON CENTER or doctor/physician. | P310 |

Step-by-Step Safe Handling Protocol:

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure an eyewash station and safety shower are immediately accessible.[13]

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, nitrile or neoprene gloves, and chemical splash goggles with a full-face shield.[7][14]

-

Dispensing: When weighing the solid, do so carefully to minimize dust generation. Use a dedicated, clean spatula and weighing vessel.

-

Reaction Setup: Add the acyl chloride to the reaction solvent slowly and in a controlled manner. If the reaction is exothermic, use an ice bath to moderate the temperature.

-

Waste Disposal: Quench any residual acyl chloride carefully with a suitable alcohol (e.g., isopropanol) before collection in a designated hazardous waste container. All contaminated materials (gloves, weighing paper) must be disposed of as hazardous waste.

-

Spill Response: In case of a small spill, cordon off the area. Neutralize cautiously with a weak base like sodium bicarbonate (do not use water initially). Absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact emergency personnel.[7]

Experimental Workflow: Synthesis of an N-Aryl Amide

This protocol provides a representative example of the use of 1-Benzofuran-5-carbonyl chloride in synthesis.

Title: Synthesis of N-(4-methoxyphenyl)-1-benzofuran-5-carboxamide

Caption: Workflow for a typical amide coupling reaction.

Methodology:

-

Materials: 1-Benzofuran-5-carbonyl chloride (1.0 eq), p-anisidine (1.0 eq), triethylamine (Et₃N, 1.2 eq), anhydrous dichloromethane (DCM), 1M HCl, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

-

Equipment: Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, ice bath, separatory funnel, rotary evaporator.

-

Procedure: a. To a flame-dried round-bottom flask under a nitrogen atmosphere, add p-anisidine and anhydrous DCM. b. Add triethylamine to the solution and stir until all solids dissolve. c. Cool the flask to 0°C using an ice-water bath. d. Dissolve 1-Benzofuran-5-carbonyl chloride in a separate portion of anhydrous DCM and add it to a dropping funnel. e. Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. f. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours, monitoring by TLC. g. Upon completion, quench the reaction by adding deionized water. h. Transfer the mixture to a separatory funnel. Separate the organic layer. i. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. j. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Characterization: The resulting crude solid can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

References

-

ChemBK. (2024). 1,3-Benzofurandione-5-carbonyl chloride - Physico-chemical Properties. [Link]

- Patel, R. V., et al. (2012). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Drug Delivery and Therapeutics.

- Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives.

-

GHC. (2024). Safety Data Sheet: Carbonyl Chloride. [Link]

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.

-

Organic Chemistry Portal. Benzofuran synthesis. [Link]

- Sharma, A., et al. (2024).

- Al-Warhi, T., et al. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank.

-

Pharm D Guru. NUCLEOPHILIC ADDITION REACTION. [Link]

-

PubChem. (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(2-(methylsulfonyl)-1H-imidazol-5-yl)propanoic acid. [Link]

- Wang, S., et al. (2026). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. The Journal of Organic Chemistry.

- Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology.

-

American Elements. Benzofurans. [Link]

- Shi, D., et al. (2019).

- Sobaś, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.

- Wilson, I. D., et al. (2000). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats.

-

BASF. Acid Chlorides and Chloroformates - Safety and Handling. [Link]

-

PubChem. Benzofuran. [Link]

Sources

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. benchchem.com [benchchem.com]

- 3. easpublisher.com [easpublisher.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-BENZOFURAN-5-CARBONYL CHLORIDE CAS#: 56540-70-6 [m.chemicalbook.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. download.basf.com [download.basf.com]

- 9. Buy 5,7-Dichloro-1-benzofuran-2-carbonyl chloride | 62589-59-7 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(2-(methylsulfonyl)-1H-imidazol-5-yl)propanoic acid | C26H22Cl2N4O7S | CID 53319249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. americanelements.com [americanelements.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. aksci.com [aksci.com]

A Senior Application Scientist's Guide to the Synthesis of 1-Benzofuran-5-carbonyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 1-Benzofuran-5-carbonyl chloride

The benzofuran scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are explored for a vast range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3][4] The transformation of the relatively stable 1-benzofuran-5-carboxylic acid[5] into its highly reactive acyl chloride counterpart, 1-benzofuran-5-carbonyl chloride, is a pivotal step in the synthesis of diverse compound libraries. This activated intermediate serves as a powerful electrophile for constructing esters, amides, and ketones via nucleophilic acyl substitution, enabling extensive structure-activity relationship (SAR) studies essential for modern drug discovery.

This guide provides an in-depth examination of the synthesis, explaining the fundamental chemical principles, offering a field-proven experimental protocol, and emphasizing the critical safety considerations inherent to this transformation.

The Chemistry of Activation: Converting a Carboxylic Acid to an Acyl Chloride

The direct reaction of a carboxylic acid with nucleophiles is often slow and inefficient due to the poor leaving group ability of the hydroxide ion (-OH). The conversion to an acyl chloride circumvents this by replacing the -OH group with a chlorine atom. This substitution drastically increases the electrophilicity of the carbonyl carbon and provides an excellent leaving group (Cl⁻), thereby "activating" the molecule for subsequent reactions.

This conversion is an energetically "uphill" process that requires specific chlorinating agents to drive the reaction forward.[6][7] The two most prominent and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[8][9]

Mechanism of Action: Thionyl Chloride (SOCl₂)

Thionyl chloride is a highly effective reagent for this transformation, primarily because its byproducts are the gases sulfur dioxide (SO₂) and hydrogen chloride (HCl).[9][10] The evolution of these gases from the reaction mixture is an entropically favorable process that helps drive the equilibrium towards the product, simplifying purification.[11][12]

The mechanism proceeds in several steps:

-

The carboxylic acid's carbonyl oxygen performs a nucleophilic attack on the sulfur atom of thionyl chloride.[13][14]

-

A chloride ion is eliminated and subsequently attacks the now highly electrophilic carbonyl carbon.

-

This forms a tetrahedral intermediate which collapses, eliminating a chlorosulfite group. This group readily decomposes into the stable gaseous products SO₂ and HCl.[15][16][17]

// Nodes start [label="R-COOH +\nSOCl₂", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="Formation of\nChlorosulfite Intermediate", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate2 [label="Nucleophilic Attack\nby Cl⁻", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="R-COCl", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; byproducts [label="SO₂ (g) +\nHCl (g)", shape=box, style="rounded,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> intermediate1 [label="Step 1"]; intermediate1 -> intermediate2 [label="Step 2"]; intermediate2 -> product [label="Step 3"]; intermediate2 -> byproducts; }

Figure 1: Simplified mechanism for acyl chloride formation using thionyl chloride.

Mechanism of Action: Oxalyl Chloride ((COCl)₂) with Catalytic DMF

Oxalyl chloride is another excellent reagent, often considered milder and more selective than thionyl chloride.[11][18] Its use is almost always accompanied by a catalytic amount of N,N-dimethylformamide (DMF).[19]

The reaction does not proceed directly with the carboxylic acid. Instead, DMF first reacts with oxalyl chloride to form a highly reactive Vilsmeier reagent, an iminium chloride intermediate.[11][20][21] This intermediate is the true activating agent that reacts with the carboxylic acid. The cycle regenerates DMF, confirming its catalytic role.[11] Like thionyl chloride, the byproducts are all volatile (CO₂, CO, and HCl), which facilitates an easy workup.[18]

A Critical Safety Consideration: The use of DMF as a catalyst with chlorinating agents like thionyl chloride or oxalyl chloride can generate dimethylcarbamoyl chloride (DMCC) as a minor byproduct.[18][22] DMCC is a potent carcinogen, and its potential presence necessitates rigorous safety protocols and containment measures.[22][23]

Field-Proven Experimental Protocol

This section details a robust, step-by-step methodology for the synthesis of 1-benzofuran-5-carbonyl chloride. The protocol prioritizes safety, efficiency, and high purity of the final product.

Reagents, Solvents, and Equipment

| Item | Specification | Purpose |

| Starting Material | 1-Benzofuran-5-carboxylic acid | Reactant |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Reagent for -OH to -Cl conversion |

| Solvent | Anhydrous Toluene or Dichloromethane (DCM) | Reaction medium |

| Catalyst | N,N-Dimethylformamide (DMF) | Accelerates the reaction |

| Equipment | Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, drying tube (CaCl₂), gas trap (NaOH solution), rotary evaporator | Standard synthesis setup |

Reaction Workflow Diagram

// Nodes A [label="1. Setup\n- Oven-dry all glassware\n- Assemble reflux apparatus\n- Add stir bar", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Reagent Charging\n- Add 1-benzofuran-5-carboxylic acid\n- Add anhydrous solvent (e.g., Toluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Reaction Initiation\n- Slowly add Thionyl Chloride (SOCl₂)\n- Add catalytic DMF (1-2 drops)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Reaction\n- Heat to reflux (e.g., 80°C)\n- Stir for 2-4 hours\n- Monitor completion (gas evolution ceases)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Work-up\n- Cool to room temperature\n- Remove solvent & excess SOCl₂ via rotary evaporation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Product Isolation\n- Crude 1-benzofuran-5-carbonyl chloride\n- Use directly or purify via recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [style=bold, color="#5F6368"]; B -> C [style=bold, color="#5F6368"]; C -> D [style=bold, color="#5F6368"]; D -> E [style=bold, color="#5F6368"]; E -> F [style=bold, color="#5F6368"]; }

Figure 2: Step-by-step experimental workflow for the synthesis.

Detailed Step-by-Step Procedure

Note: This entire procedure must be conducted within a certified chemical fume hood.

-

Preparation: Ensure all glassware (e.g., 100 mL round-bottom flask, reflux condenser) is thoroughly oven-dried to remove all traces of water. Assemble the apparatus and fit the top of the condenser with a calcium chloride drying tube connected to a gas trap containing a dilute sodium hydroxide solution to neutralize HCl and SO₂ vapors.

-

Charging Reactants: To the round-bottom flask, add 1-benzofuran-5-carboxylic acid (e.g., 5.0 g, 1.0 eq) and a magnetic stir bar. Add an anhydrous solvent such as toluene (e.g., 40 mL). Begin stirring to create a suspension.

-

Reagent Addition: Slowly and carefully, add thionyl chloride (SOCl₂) (e.g., 2.5 - 3.0 eq) to the stirred suspension at room temperature. A gentle effervescence should be observed. Following the addition of SOCl₂, add 1-2 drops of anhydrous DMF.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80-90°C for toluene) using a heating mantle. Maintain the reflux with vigorous stirring for 2-4 hours. The reaction is typically complete when the solid starting material has fully dissolved and gas evolution has ceased.

-

Monitoring the Reaction: For rigorous analysis, a small aliquot of the reaction mixture can be carefully removed and quenched in methanol. The resulting methyl ester is stable and can be analyzed by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.[24][25]

-

Work-up and Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Crucially, use a cold trap (e.g., dry ice/acetone) and an alkali trap between the evaporator and the vacuum pump to protect the pump from corrosive vapors. [25] To ensure complete removal of residual SOCl₂, add more anhydrous toluene (20 mL) and evaporate again; this process is known as azeotropic removal.[25]

-

Final Product: The resulting residue is the crude 1-benzofuran-5-carbonyl chloride, which often solidifies upon cooling and is typically of sufficient purity (>95%) for use in subsequent synthetic steps.[26] If higher purity is required, the product can be recrystallized from a dry, non-polar solvent like hexanes or a hexane/toluene mixture.[27]

Product Characterization

Confirming the identity and purity of the synthesized 1-benzofuran-5-carbonyl chloride is essential.

-

Appearance: Typically a solid at room temperature.

-

FT-IR Spectroscopy: The most telling analysis. Look for the disappearance of the broad O-H stretch (from the carboxylic acid, ~2500-3300 cm⁻¹) and the appearance of a strong, sharp carbonyl (C=O) stretch characteristic of an acyl chloride at a higher frequency (typically 1780-1815 cm⁻¹).

-

¹H NMR Spectroscopy: The aromatic protons of the benzofuran ring will be visible. Protons ortho to the newly formed carbonyl chloride group will experience a downfield shift compared to the starting carboxylic acid.

-

¹³C NMR Spectroscopy: The carbonyl carbon of the acyl chloride will appear significantly downfield, typically in the range of 165-175 ppm.

Due to the high reactivity and moisture sensitivity of acyl chlorides, it is common practice to characterize them after converting them to a stable derivative, such as a methyl ester or an amide, which can be easily purified and analyzed without risk of degradation.[24][25]

Critical Safety and Handling Protocols

Strict adherence to safety protocols is non-negotiable when working with the reagents and products involved in this synthesis.

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator.[28] It reacts violently with water to release large quantities of toxic HCl and SO₂ gas.[29][30] Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, neoprene or nitrile gloves, and a lab coat.[29][31]

-

1-Benzofuran-5-carbonyl chloride: Classified as a corrosive substance that causes severe skin burns and eye damage.[26] It is also moisture-sensitive and will decompose in contact with water, releasing HCl gas.[26]

-

Handling: All glassware must be scrupulously dried. All reagent transfers should be performed under anhydrous conditions where possible.

-

Waste Disposal: Excess thionyl chloride must be quenched before disposal. This should be done by adding it very slowly and in small portions to a large, stirred beaker of cold aqueous sodium bicarbonate or sodium hydroxide solution in a fume hood. This is a highly exothermic and gas-evolving process that must be controlled carefully.

Conclusion

The synthesis of 1-benzofuran-5-carbonyl chloride from its corresponding carboxylic acid is a fundamental and enabling transformation for medicinal chemistry and drug development. By understanding the underlying reaction mechanisms and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers can reliably produce this valuable intermediate with high purity. The inherent reactivity that makes this compound a powerful synthetic tool also demands the utmost respect and caution in its handling, ensuring both successful scientific outcomes and a safe laboratory environment.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Al-Mughaid, H., et al. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. National Center for Biotechnology Information. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. Retrieved from [Link]

-

Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

-

YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from [Link]

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

-

Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

-

PDF File. (n.d.). Dmf role in acid chloride formation. Retrieved from [Link]

-

American Chemical Society. (n.d.). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. Retrieved from [Link]

-

NJ.gov. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

-

YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 1. Retrieved from [Link]

-

ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

-

Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

-

PDF file. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-dihydro-1-benzofuran-5-carbonyl chloride (C9H7ClO2). Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzofuran-5-Carboxylic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. benchchem.com [benchchem.com]

- 4. Benzofuran synthesis [organic-chemistry.org]

- 5. 1-Benzofuran-5-Carboxylic Acid | C9H6O3 | CID 595656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Acyl chloride - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 15. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 19. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 20. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. m.youtube.com [m.youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. reddit.com [reddit.com]

- 26. fishersci.co.uk [fishersci.co.uk]

- 27. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 28. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 29. fishersci.com [fishersci.com]

- 30. westliberty.edu [westliberty.edu]

- 31. nj.gov [nj.gov]

An In-depth Technical Guide to 1-Benzofuran-5-carbonyl chloride: Synthesis, Properties, and Applications in Medicinal Chemistry

This technical guide provides a comprehensive overview of 1-Benzofuran-5-carbonyl chloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, synthesis, physicochemical properties, and its versatile reactivity, which is pivotal for the synthesis of novel therapeutic agents.

Introduction to 1-Benzofuran-5-carbonyl chloride

1-Benzofuran-5-carbonyl chloride, identified by the CAS Number 56540-70-6 , is a highly reactive acyl chloride derivative of 1-benzofuran-5-carboxylic acid.[1][2] The benzofuran scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] The presence of the highly electrophilic carbonyl chloride group at the 5-position of the benzofuran ring makes this compound an invaluable intermediate for the facile introduction of the benzofuran moiety into a diverse range of molecular architectures.

Molecular Structure and Identification

The molecular structure of 1-Benzofuran-5-carbonyl chloride consists of a fused benzene and furan ring system, with a carbonyl chloride group attached to the 5-position of the bicyclic structure.

-

Molecular Formula: C₉H₅ClO₂[1]

-

SMILES: O=C(Cl)c1ccc2occc2c1[1]

-

InChI Key: HVLITELPDNDMFO-UHFFFAOYSA-N[1]

Synthesis of 1-Benzofuran-5-carbonyl chloride

The primary and most efficient method for the synthesis of 1-Benzofuran-5-carbonyl chloride is the conversion of its corresponding carboxylic acid, 1-Benzofuran-5-carboxylic acid (CAS Number: 90721-27-0), using a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.

Reaction Mechanism: Conversion of Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate, which is a much better leaving group than the initial hydroxyl group. A subsequent attack by the chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of SO₂ and HCl.

Caption: Mechanism of Acyl Chloride Formation.

Experimental Protocol for Synthesis

The following is a generalized, yet detailed, protocol for the synthesis of 1-Benzofuran-5-carbonyl chloride from 1-Benzofuran-5-carboxylic acid. This protocol is based on well-established procedures for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.

Materials:

-

1-Benzofuran-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Dry glassware

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-Benzofuran-5-carboxylic acid in an excess of thionyl chloride or in an anhydrous solvent such as toluene or DCM.

-

Reaction: The reaction mixture is gently refluxed. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure.

-

Purification: The crude 1-Benzofuran-5-carbonyl chloride can be purified by recrystallization or distillation under reduced pressure to yield the final product.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 1-Benzofuran-5-carbonyl chloride is essential for its effective use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 56540-70-6 | [1][2] |

| Molecular Formula | C₉H₅ClO₂ | [1] |

| Molecular Weight | 180.59 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 67-68 °C | [1] |

| Boiling Point | 260.8 ± 13.0 °C (Predicted) | [7] |

| Density | 1.360 ± 0.06 g/cm³ (Predicted) | [7] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of an acyl chloride is characterized by a strong carbonyl (C=O) stretching absorption at a high frequency, typically in the range of 1770-1815 cm⁻¹. For 1-Benzofuran-5-carbonyl chloride, this peak is a key diagnostic feature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzofuran ring system. The deshielding effect of the carbonyl chloride group would influence the chemical shifts of the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon in the highly deshielded region, typically around 165-175 ppm. The other aromatic carbons of the benzofuran scaffold would also show distinct signals.

-

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the chlorine atom ([M]⁺ and [M+2]⁺ in a roughly 3:1 ratio) would be observed. Common fragmentation patterns would include the loss of a chlorine radical and the carbonyl group.

Chemical Reactivity and Applications in Drug Development

The high reactivity of the acyl chloride functional group makes 1-Benzofuran-5-carbonyl chloride a versatile reagent for nucleophilic acyl substitution reactions. This reactivity is central to its application in the synthesis of a wide array of derivatives, particularly in the development of new pharmaceutical agents.

Reactivity with Nucleophiles

1-Benzofuran-5-carbonyl chloride readily reacts with various nucleophiles, such as amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters, respectively. These reactions are typically high-yielding and can be carried out under mild conditions.

Caption: Reactivity of 1-Benzofuran-5-carbonyl chloride.

Role in the Synthesis of Bioactive Molecules

The benzofuran nucleus is a common feature in many biologically active compounds. While direct synthesis of approved drugs using 1-Benzofuran-5-carbonyl chloride is not extensively documented in readily available literature, its potential as a key intermediate is significant. For instance, the synthesis of various benzofuran carboxamide derivatives with potential antimicrobial, anti-inflammatory, and anticancer activities has been reported.[3][4]

Illustrative Synthetic Application:

While the antidepressant drug Vilazodone contains a benzofuran moiety, its synthesis typically starts from other benzofuran precursors.[7][8][9] However, 1-Benzofuran-5-carbonyl chloride can be employed in the synthesis of structurally related compounds. For example, it can be reacted with a piperazine derivative to form a key amide intermediate, a common structural motif in many centrally acting drugs.

General Reaction Scheme:

This reaction highlights the utility of 1-Benzofuran-5-carbonyl chloride in constructing complex molecules with potential therapeutic applications. The ability to readily form stable amide bonds makes it an attractive building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

1-Benzofuran-5-carbonyl chloride is a valuable and highly reactive chemical intermediate. Its straightforward synthesis from the corresponding carboxylic acid, coupled with its versatile reactivity towards a wide range of nucleophiles, makes it an essential tool for medicinal chemists. The ability to efficiently incorporate the biologically significant benzofuran scaffold into novel molecular structures underscores its importance in the ongoing quest for new and improved therapeutic agents. This guide provides a foundational understanding of this key building block, empowering researchers to leverage its properties in their drug discovery and development endeavors.

References

-

Hu, B., Song, Q., & Xu, Y. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 16(10), 1634–1638. [Link]

-

An investigation of the synthesis of vilazodone. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Stahl, S. M., & Ruggiero, J. A. (2010). Vilazodone: A 5-HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders. Journal of Clinical Psychopharmacology, 30(6), 628–630. [Link]

-

Miao, Y. H., Hu, Y. H., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30467–30491. [Link]

-

Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

-

Kowalkowska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. [Link]

-

Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Chemical Sciences, 127(2), 277-285. [Link]

-

Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

-

Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

- Process for the preparation of benzofurans and use thereof as synthetic intermediates. (n.d.). Google Patents.

-

Leggio, A., et al. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

-

Tang, X., et al. (n.d.). A CONVENIENT AND HIGHLY EFFICIENT SYNTHESIS OF ONE KIND OF PEPTIDE NUCLEIC ACID MONOMER. Semantic Scholar. [Link]

-

Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

- 1. 1-benzofuran-5-carbonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-benzofuran-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. tdcommons.org [tdcommons.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility and Stability of 1-Benzofuran-5-carbonyl chloride in Organic Solvents

Abstract

1-Benzofuran-5-carbonyl chloride is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility is intrinsically linked to its reactivity, which is governed by the acyl chloride functional group. However, this reactivity also presents significant challenges in terms of handling, storage, and reaction control, primarily due to its solubility and stability characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility and stability of 1-Benzofuran-5-carbonyl chloride, offering insights into its behavior in different solvent environments. Due to the limited availability of specific public data on this compound, this guide emphasizes the fundamental principles governing its properties and provides detailed, field-proven methodologies for researchers to determine its solubility and stability profiles in their own laboratory settings.

Introduction: The Significance of 1-Benzofuran-5-carbonyl chloride

The benzofuran moiety is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2][3] The introduction of a carbonyl chloride at the 5-position provides a highly reactive handle for synthetic chemists, enabling the facile formation of esters, amides, and other carbonyl derivatives through nucleophilic acyl substitution.[1] This makes 1-benzofuran-5-carbonyl chloride a valuable building block in drug discovery and development.

However, the very feature that makes this compound synthetically useful—the electrophilic carbonyl carbon of the acyl chloride—also renders it susceptible to degradation, primarily through hydrolysis. Understanding its solubility and stability in organic solvents is therefore paramount for its effective use. Proper solvent selection can not only ensure the homogeneity of a reaction mixture but also minimize degradation, leading to higher yields, improved purity of the desired product, and more reproducible results.

Physicochemical Properties and Handling

Molecular Formula: C₉H₅ClO₂ Molecular Weight: 180.59 g/mol

1-Benzofuran-5-carbonyl chloride is a solid at room temperature.[4] Like most acyl chlorides, it is a lachrymator and causes severe skin burns and eye damage.[5] It is also highly sensitive to moisture and will readily react with water, including atmospheric humidity, to produce the corresponding carboxylic acid and hydrochloric acid.[5][6] This reaction is often vigorous and exothermic.

Safe Handling and Storage:

-

Handling: All manipulations should be carried out in a certified chemical fume hood.[7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-resistant lab coat, must be worn.[7][8]

-

Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area.[5][7] Refrigeration is recommended to minimize degradation.[5] It should be stored away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[5][9]

Solubility Profile: A Predictive and Experimental Approach

Predicted Solubility

-

High Solubility: Expected in aprotic solvents that can engage in dipole-dipole interactions with the acyl chloride group without reacting. Examples include:

-

Chlorinated solvents: Dichloromethane (DCM), Chloroform

-

Ethers: Tetrahydrofuran (THF), 1,4-Dioxane

-

Esters: Ethyl acetate

-

Aprotic polar solvents: N,N-Dimethylformamide (DMF), Acetonitrile (ACN)

-

-

Moderate Solubility: Likely in nonpolar aromatic solvents like toluene and xylenes, where van der Waals interactions with the benzofuran ring will be the primary solvating force.

-

Low Solubility/Reactive: Protic solvents such as alcohols (methanol, ethanol) and water are not suitable for dissolving 1-benzofuran-5-carbonyl chloride, as they will readily react with the acyl chloride group to form the corresponding ester or carboxylic acid.[6][10]

Experimental Determination of Solubility

A systematic approach is necessary to determine the solubility of 1-benzofuran-5-carbonyl chloride in various solvents. The following protocol outlines a simple, visual method for qualitative and semi-quantitative solubility assessment.

Protocol 1: Visual Solubility Assessment

-

Preparation: Dispense a known amount (e.g., 10 mg) of 1-benzofuran-5-carbonyl chloride into a series of dry glass vials. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to prevent hydrolysis.

-

Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of the test solvent at a controlled temperature (e.g., 25 °C).

-

Observation: Cap the vials and agitate (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes). Visually inspect for complete dissolution.

-

Incremental Addition: If the solid has not dissolved, add another increment of the solvent and repeat the agitation and observation steps.

-

Quantification: Continue adding solvent until the solid is fully dissolved. The solubility can then be expressed in terms of mg/mL.

A summary table should be used to record the observations:

| Solvent | Polarity Index | Solubility (mg/mL) at 25 °C | Observations (e.g., Color Change, Gas Evolution) |

| Dichloromethane (DCM) | 3.1 | ||

| Tetrahydrofuran (THF) | 4.0 | ||

| Acetonitrile (ACN) | 5.8 | ||

| Ethyl Acetate | 4.4 | ||

| Toluene | 2.4 | ||

| N,N-Dimethylformamide (DMF) | 6.4 | ||

| Methanol | 5.1 | Reactive | Gas evolution (HCl), solid likely transforms |

| Water | 10.2 | Reactive | Vigorous reaction, fuming |

Stability in Organic Solvents

The primary pathway for the degradation of 1-benzofuran-5-carbonyl chloride in solution is reaction with nucleophiles. The most common nucleophile, and the one of greatest concern, is water. However, the choice of organic solvent can also play a critical role in the stability of the compound.

Factors Affecting Stability

-

Moisture Content of the Solvent: This is the most critical factor. Even trace amounts of water in a solvent can lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid.[5] The use of anhydrous solvents is essential.

-

Solvent Type:

-

Aprotic Solvents: In truly anhydrous aprotic solvents, 1-benzofuran-5-carbonyl chloride is expected to be relatively stable.

-

Protic Solvents: As mentioned, protic solvents like alcohols will react with the acyl chloride, leading to its rapid degradation.

-

-

Temperature: Elevated temperatures will accelerate the rate of degradation reactions.[11] Therefore, solutions should be prepared fresh and, if storage is necessary, kept at low temperatures.

-

Presence of Other Nucleophiles: Amines, for example, will readily react with the acyl chloride to form amides.

The degradation of 1-benzofuran-5-carbonyl chloride via hydrolysis is illustrated below:

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scienceopen.com [scienceopen.com]

- 4. 1-benzofuran-5-carbonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. wcu.edu [wcu.edu]

- 8. fishersci.com [fishersci.com]

- 9. nbinno.com [nbinno.com]

- 10. nj.gov [nj.gov]

- 11. soapmakersjournal.com [soapmakersjournal.com]

1-Benzofuran-5-carbonyl Chloride: A Versatile Synthon for the Development of Novel Therapeutics

Abstract: The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents. This in-depth technical guide focuses on a key derivative, 1-Benzofuran-5-carbonyl chloride, a highly reactive and versatile building block for the synthesis of novel bioactive molecules. We will explore its synthesis, chemical reactivity, and diverse applications in the development of anticancer, neuroprotective, and antimicrobial agents. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, mechanistic insights, and a comprehensive overview of the therapeutic potential unlocked by this pivotal chemical intermediate.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran nucleus, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, widely recognized for its presence in a vast array of natural products and synthetic compounds with significant biological activities.[1][2][3] Its unique physicochemical properties, including its planar structure and ability to participate in various non-covalent interactions, make it an ideal scaffold for designing ligands that can effectively bind to a wide range of biological targets.

The strategic functionalization of the benzofuran ring system allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Among the various functionalized benzofuran derivatives, 1-Benzofuran-5-carbonyl chloride stands out as a particularly valuable intermediate. The acyl chloride group at the 5-position provides a reactive handle for the facile introduction of diverse functionalities through nucleophilic acyl substitution, enabling the rapid generation of libraries of novel compounds for biological screening.

Synthesis and Reactivity of 1-Benzofuran-5-carbonyl Chloride

Synthesis Protocol: Preparation of 1-Benzofuran-5-carbonyl chloride

The synthesis of 1-Benzofuran-5-carbonyl chloride is typically achieved from the corresponding carboxylic acid, 1-Benzofuran-5-carboxylic acid, through treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.[4][5]

Experimental Protocol:

-

Starting Material: 1-Benzofuran-5-carboxylic acid (1.0 eq).

-

Reagent: Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq) with a catalytic amount of N,N-dimethylformamide (DMF).

-

Solvent: Anhydrous dichloromethane (DCM) or toluene.

-

Procedure:

-

To a stirred solution of 1-Benzofuran-5-carboxylic acid in the chosen anhydrous solvent, add the chlorinating agent dropwise at 0 °C.

-

If using oxalyl chloride, add a catalytic amount of DMF.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 1-Benzofuran-5-carbonyl chloride.

-

-

Purification: The product can be purified by distillation under reduced pressure or used directly in the next step after thorough drying.

Chemical Reactivity

The carbonyl carbon of the acyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for the formation of stable amide and ester linkages.

Caption: Synthesis and reactivity of 1-Benzofuran-5-carbonyl chloride.

Applications in the Synthesis of Bioactive Molecules

Anticancer Agents: Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The benzofuran scaffold has been successfully employed in the design of potent kinase inhibitors.[6][7][8] 1-Benzofuran-5-carbonyl chloride serves as a key starting material for the synthesis of benzofuran-based kinase inhibitors through the formation of amide bonds with various amine-containing pharmacophores.

Caption: Simplified kinase signaling pathway targeted by benzofuran inhibitors.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound ID | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3d | B-Raf (V600E) | Various | 0.078 | [6] |

| 3d | c-Met | Various | 0.405 | [6] |

| 3d | EGFR (WT) | Various | 0.177 | [6] |

| 3d | VEGFR-2 | Various | 0.275 | [6] |

Neuroprotective Agents for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's are characterized by progressive neuronal loss. Compounds that can protect neurons from damage are of great therapeutic interest. Benzofuran-2-carboxamide derivatives have shown promise as neuroprotective agents, exhibiting anti-excitotoxic and antioxidant activities.[9][10] 1-Benzofuran-5-carbonyl chloride can be utilized to synthesize analogous 5-carboxamide derivatives for the exploration of their neuroprotective potential.

Experimental Protocol for Amide Synthesis:

-

Starting Materials: 1-Benzofuran-5-carbonyl chloride (1.0 eq) and a primary or secondary amine (1.1 eq).

-

Base: Triethylamine (Et₃N) or pyridine (1.2 eq).

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the amine and the base in the anhydrous solvent.

-

Add a solution of 1-Benzofuran-5-carbonyl chloride in the same solvent dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel.

Table 2: Neuroprotective Activity of Benzofuran-2-carboxamide Derivatives

| Compound ID | Activity | Assay | Result | Reference |

| 1f | Neuroprotection | NMDA-induced excitotoxicity | Potent and efficacious | [9] |

| 1j | Neuroprotection | NMDA-induced excitotoxicity | Marked anti-excitotoxic effects | [9] |

| 1j | Antioxidant | DPPH radical scavenging | Moderate activity | [9] |

| 1j | Antioxidant | Lipid peroxidation inhibition | Appreciable activity | [9] |

Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activity.[11][12] The derivatization of the benzofuran scaffold at the 5-position via the carbonyl chloride intermediate allows for the synthesis of novel compounds with potential antibacterial and antifungal properties.

Table 3: Antimicrobial Activity of Benzofuran-2-carboxamide Derivatives

| Compound ID | Microorganism | Activity | MIC (µg/mL) | Reference |

| 5a-o | Various bacteria | Antibacterial | Not specified | [11] |

| 5a-o | Various fungi | Antifungal | Not specified | [11] |

Future Perspectives and Conclusion

1-Benzofuran-5-carbonyl chloride is a valuable and versatile building block in medicinal chemistry. Its facile synthesis and high reactivity enable the rapid and efficient generation of diverse libraries of benzofuran derivatives. The demonstrated success of benzofuran-based compounds in various therapeutic areas, including oncology, neurodegeneration, and infectious diseases, underscores the immense potential for the continued exploration of novel derivatives synthesized from this key intermediate. Future research efforts will likely focus on the development of more complex and targeted molecules, leveraging the synthetic accessibility of 1-Benzofuran-5-carbonyl chloride to create next-generation therapeutics with improved efficacy and safety profiles.

References

-

Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. (2018). Mini-Reviews in Medicinal Chemistry. [Link]

- US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google P

-

Synthesis and biological evaluation of new benzofuran carboxamide derivatives. (2015). Saudi Pharmaceutical Journal. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. (2019). RSC Advances. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. [Link]

-

(PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

- US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof - Google P

- US3147280A - Preparation of benzofuran derivatives - Google P

- CN110684000B - Process for preparing benzofuran derivatives - Google P

- US9364482B2 - Substituted benzofuran compounds and methods of use thereof for the treatment of viral diseases - Google P

-

Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido) - Technical Disclosure Commons. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. [Link]

-

Total synthesis of natural products containing benzofuran rings - RSC Publishing. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. [Link]

-

Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PubMed Central. [Link]

-

Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - NIH. [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. [Link]

-

Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. [Link]

-

Impact of benzofurans 9 h and 11d towards the cell cycle phases of... - ResearchGate. [Link]

-

Benzofuran synthesis - Organic Chemistry Portal. [Link]

-

(PDF) Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 1-Benzofuran-5-carbonyl chloride

This guide provides an in-depth examination of the safety protocols and handling procedures for 1-Benzofuran-5-carbonyl chloride (CAS No: 56540-70-6), a reactive chemical intermediate frequently utilized in pharmaceutical research and organic synthesis. Professionals in drug development and chemical research must possess a thorough understanding of its properties to ensure safe laboratory operations and mitigate risks. This document is structured to deliver not just procedural steps, but the fundamental rationale behind them, grounded in chemical principles and established safety science.

Core Hazard Profile and Physicochemical Characteristics

1-Benzofuran-5-carbonyl chloride is a solid organic compound whose utility is derived directly from the high reactivity of its acyl chloride functional group.[1][2] This reactivity, however, is also the source of its significant hazards. The primary danger is its classification as a corrosive substance that causes severe skin burns and eye damage.[3][4] Furthermore, it is highly sensitive to moisture and will decompose upon contact with water, releasing toxic and corrosive hydrogen chloride gas.[1][3]

| Property | Value | Source |

| Molecular Formula | C₉H₅ClO₂ | [3] |

| Molecular Weight | 180.59 g/mol | [3] |

| CAS Number | 56540-70-6 | [3] |

| Appearance | Solid |

| GHS Hazard Classification | Details |

| Pictogram | |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |

Data compiled from the Fisher Scientific Safety Data Sheet.[3]

The Chemistry of Reactivity: Understanding the "Why"

The hazardous nature of 1-Benzofuran-5-carbonyl chloride is rooted in the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic acyl substitution.[1]

-

Reaction with Water (Hydrolysis): This is the most critical reaction from a safety perspective. The compound reacts violently with water, including ambient moisture in the air, in an exothermic reaction.[1][5] This hydrolysis produces 1-benzofuran-5-carboxylic acid and hydrogen chloride (HCl) gas.[1] The released HCl is a corrosive and toxic gas that is responsible for the compound's lachrymatory (tear-inducing) properties and respiratory irritation.[1] This is why handling must occur under strictly anhydrous conditions.

-

Reaction with Other Nucleophiles: The same reactivity applies to other common laboratory nucleophiles such as alcohols (to form esters), amines (to form amides), and strong bases.[1][5] These reactions are also typically vigorous and exothermic, necessitating controlled addition and temperature management during synthesis.

Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management involves implementing controls in a specific order of preference. This "Hierarchy of Controls" prioritizes strategies that are inherently more effective and reliable. Personal Protective Equipment (PPE), while essential, is always the last line of defense.

Caption: General workflow for setting up an anhydrous reaction.

Step-by-Step Procedure:

-

Preparation: All glassware must be rigorously dried in an oven or by flame-drying under vacuum to remove all traces of water. Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, thermometer, and nitrogen inlet) while flushing with an inert gas like nitrogen or argon.

-

Weighing: In a chemical fume hood, weigh the required amount of 1-Benzofuran-5-carbonyl chloride into a clean, dry container. Minimize the time the container is open to the atmosphere.

-

Addition: Add the solid to the reaction flask containing the anhydrous solvent in small portions. This allows for careful control of the reaction rate and temperature, especially if the reaction is exothermic.

-

Monitoring: Continuously monitor the reaction for signs of exotherm (temperature increase) or vigorous gas evolution (HCl). Have an ice bath ready to cool the reaction if it becomes too vigorous.

-

Sealing: Once the addition is complete, ensure the system is properly sealed under a positive pressure of inert gas.

Emergency Response Procedures

Spill Response

Immediate and correct response to a spill is critical to prevent injury and further contamination.

Caption: Decision workflow for responding to a chemical spill.

-

Minor Spill (Small, Contained):

-

Alert personnel in the immediate area.

-

Wearing full PPE, cover the spill with a dry, inert absorbent material like sand, vermiculite, or diatomaceous earth. [5][6]DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [5] 3. Carefully sweep the mixture into a clearly labeled, sealable container for hazardous waste disposal. [3] 4. Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water, collecting all cleaning materials as hazardous waste.

-

-

Major Spill:

-

Evacuate the laboratory immediately and alert others.

-

If safe to do so, close the fume hood sash and shut down any ignition sources.

-

Contact your institution's Environmental Health & Safety (EHS) or emergency response team immediately. [6]

-

First Aid Measures

Immediate medical attention is required for any exposure. [3][4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [3][4][7]Remove contact lenses if present and easy to do. [3]Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and shoes. [3]Wash the affected area with soap and plenty of water for at least 15 minutes. [3][7]Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). [3][7]Seek immediate medical attention.

-

Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. [3][7]If the person is conscious, give them plenty of water to drink. Never give anything by mouth to an unconscious person. [3]Seek immediate medical attention.

Waste Neutralization and Disposal

Due to its high reactivity, 1-Benzofuran-5-carbonyl chloride waste must be neutralized before disposal. This process, often called "quenching," must be performed with extreme care.

Protocol for Neutralization of Small Quantities:

-

Setup: Place a large beaker containing a stir bar and a dilute solution of sodium bicarbonate (NaHCO₃) in an ice bath within a chemical fume hood. [6]The beaker should be large enough to accommodate potential foaming.

-

Slow Addition: While vigorously stirring the cold bicarbonate solution, slowly and carefully add the 1-Benzofuran-5-carbonyl chloride waste. The addition rate must be controlled to prevent a runaway reaction and excessive foaming from CO₂ evolution. [6]3. Stirring: Allow the mixture to stir until all the solid has dissolved and gas evolution has ceased. Let the solution slowly warm to room temperature.

-

pH Check: Check the pH of the solution to ensure it is neutral or slightly basic.

-

Disposal: Transfer the neutralized solution to an appropriately labeled hazardous waste container. [6]Do not pour it down the drain unless explicitly permitted by your institution's EHS. [6]Contaminated labware and absorbents should also be collected in a solid hazardous waste container.

References

-

New Jersey Department of Health, "Hazardous Substance Fact Sheet: Acetyl Chloride." [Link]

-

Western Carolina University, "Standard Operating Procedure for the use of Acetyl chloride." [Link]

-

Bernardo Ecenarro, "Recommended PPE to handle chemicals." [Link]

-

Evergreensino Chemical Co.,Ltd, "How to dispose of 2 - Toluoyl Chloride waste?" [Link]

-

Cole-Parmer, "Material Safety Data Sheet." [Link]

-

Reddit, "Acetyl Chloride Storage : r/chemistry." (2023-07-31). [Link]

-

Sciencemadness Discussion Board, "Acyl chlorides stability." (2020-10-26). [Link]

Sources

A Technical Guide to 1-Benzofuran-5-carbonyl chloride for Researchers and Drug Development Professionals

Foreword: Navigating the Procurement and Application of a Key Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the benzofuran scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Among its many derivatives, 1-Benzofuran-5-carbonyl chloride has emerged as a critical building block for the synthesis of novel therapeutics. Its utility lies in the reactive acyl chloride moiety, which provides a versatile handle for the introduction of diverse functionalities, enabling the exploration of vast chemical space in drug discovery programs.

This guide is intended for researchers, scientists, and drug development professionals who are considering or are actively working with 1-Benzofuran-5-carbonyl chloride. It aims to provide not just a list of suppliers or a generic protocol, but a comprehensive understanding of its commercial availability, handling considerations, and practical application, grounded in scientific principles and field-proven insights. The information presented herein is curated to empower you to make informed decisions in sourcing this reagent and to confidently and safely incorporate it into your synthetic workflows. We will delve into the nuances of supplier specifications, the importance of in-house quality assessment, and provide a detailed, validated protocol for a common synthetic transformation.

Section 1: Commercial Availability and Supplier Landscape

Procuring specialty reagents like 1-Benzofuran-5-carbonyl chloride requires careful consideration of supplier reputation, product specifications, and intended use. While several chemical suppliers list this compound, the nature of its provision can vary significantly.

A primary supplier for this reagent is Sigma-Aldrich (a subsidiary of Merck KGaA). It is important to note that they often provide this product as part of their "AldrichCPR" (Chemicals for Pharmaceutical Research) collection. This designation signifies that the compound is intended for early-stage discovery research. A critical piece of information for any researcher is that Sigma-Aldrich explicitly states that they do not collect analytical data for this product and that the buyer assumes responsibility for confirming its identity and purity. This underscores the necessity for rigorous in-house quality control upon receipt.

Another major supplier is Fisher Scientific , which also lists 1-Benzofuran-5-carbonyl chloride.[1] Their Safety Data Sheet (SDS) provides crucial information on handling, storage, and potential hazards, which will be discussed in a later section.

Beyond these major distributors, a variety of other chemical suppliers, including American Elements and Fluorochem , offer a range of benzofuran derivatives and may be potential sources for 1-Benzofuran-5-carbonyl chloride or its precursors.[2][3]

Table 1: Key Suppliers of 1-Benzofuran-5-carbonyl chloride

| Supplier | Product Name | Catalog Number (Example) | Notes |

| Sigma-Aldrich | 1-benzofuran-5-carbonyl chloride, AldrichCPR | CDS014745 | For early discovery research; purity and identity verification is the user's responsibility. |

| Fisher Scientific | 1-Benzofuran-5-carbonyl chloride | CC07102CB; CC07102DA; CC07102ZZ | Provides a detailed Safety Data Sheet.[1] |

It is imperative for the researcher to request a Certificate of Analysis (CoA) from the supplier, if available, and to perform their own analytical characterization, such as NMR spectroscopy and mass spectrometry, to confirm the structure and purity of the material before use.

Section 2: Synthesis, Quality Control, and In-House Preparation

Given that commercially available 1-Benzofuran-5-carbonyl chloride may require rigorous quality assessment, and in some cases, may be more economical to synthesize in-house, this section provides an overview of its preparation and the analytical methods for its characterization.

The most common and straightforward method for the synthesis of 1-Benzofuran-5-carbonyl chloride is the treatment of its corresponding carboxylic acid, 1-benzofuran-5-carboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation due to the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

The Chemistry of Acyl Chloride Formation